Beryllium;diperchlorate;tetrahydrate

Description

Historical Context of Beryllium Coordination Chemistry Studies

The study of beryllium chemistry has historically progressed at a slower pace compared to other alkaline earth metals. researchgate.net French chemist Nicolas-Louis Vauquelin first discovered the element in 1798 in beryl (B75158) and emeralds. britannica.com The metal was later isolated independently by Friedrich Wöhler and Antoine A.B. Bussy in 1828. britannica.com Early systematic work on organoberyllium compounds was conducted by G. E. Coates, building upon initial reports of dimethylberyllium (B1605263) in 1876. wikipedia.org

A significant factor limiting experimental research has been the recognized toxicity of beryllium and its compounds. researchgate.netnih.govchemistryviews.org This has led to periods where the field has been dominated by computational and in-silico studies, particularly since the 1990s. researchgate.net Despite these challenges, interest in beryllium's unique properties has persisted. nih.gov The Be²⁺ ion has the smallest radius of all metal ions, which typically results in a tetrahedral coordination geometry in its complexes. researchgate.net In recent decades, a renewed interest in low-valent main group chemistry has sparked a renaissance in experimental beryllium chemistry, leading to significant progress in understanding its coordination and organometallic behavior. researchgate.netnih.gov

Significance of Beryllium Diperchlorate Tetrahydrate in Inorganic Chemistry

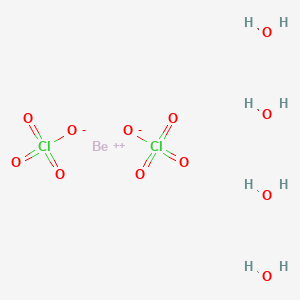

Beryllium diperchlorate tetrahydrate is particularly significant in inorganic chemistry as a source of the tetra-aqua beryllium(II) ion, [Be(H₂O)₄]²⁺. wikipedia.org When dissolved in water, the tetrahydrate forms this well-defined tetrahedral aqua complex, which is a fundamental species in the aqueous chemistry of beryllium. wikipedia.orgwikipedia.org The study of this complex and its parent salt provides critical data on the coordination tendencies of beryllium.

The compound is synthesized by reacting beryllium oxide with concentrated perchloric acid, followed by evaporation of the solution. wikipedia.org

BeO + 2 HClO₄ + 3 H₂O → Be(ClO₄)₂·4H₂O

Its thermal decomposition has also been a subject of study. Heating the tetrahydrate does not result in the anhydrous form; instead, it decomposes at 140 °C. wikipedia.org Further heating of the resulting basic beryllium perchlorate (B79767) to 260 °C yields beryllium oxide. wikipedia.org This behavior underscores the stability of the hydrated beryllium cation and the difficulty in removing the coordinated water molecules without decomposition.

| Property | Value |

|---|---|

| Chemical Formula | Be(ClO₄)₂·4H₂O |

| Molar Mass | 279.975 g/mol wikipedia.org |

| Appearance | White solid wikipedia.org |

| Solubility in water | 198 g/100 mL (25 °C) wikipedia.org |

| Coordination Geometry (Be) | Tetrahedral wikipedia.org |

| Reactant | Decomposition Temperature (°C) | Products |

|---|---|---|

| Be(ClO₄)₂·4H₂O | 140 °C wikipedia.org | Basic beryllium perchlorate |

| Basic beryllium perchlorate | 260 °C wikipedia.org | Beryllium oxide (BeO) |

Overview of Current Research Directions for Beryllium Diperchlorate Tetrahydrate

Contemporary research involving beryllium diperchlorate tetrahydrate often leverages its role as a well-characterized precursor for fundamental studies. While early investigations focused on its basic properties and synthesis, current research employs advanced spectroscopic and computational methods to probe its structural and mechanistic details more deeply.

A primary area of focus remains the detailed characterization of the [Be(H₂O)₄]²⁺ cation, for which beryllium diperchlorate tetrahydrate is a convenient source. wikipedia.org Vibrational spectroscopy, for instance, has been used to confirm the existence of the tetrahedral [Be(OH₂)₄]²⁺ ion in aqueous solutions of other beryllium salts like the nitrate (B79036) and chloride. wikipedia.org Studies on beryllium perchlorate solutions contribute to a broader understanding of ion pairing, hydrolysis, and ligand exchange reactions in beryllium coordination chemistry. When dissolved, the [Be(H₂O)₄]²⁺ ion can partially hydrolyze to form the trimeric ion [Be₃(OH)₃(H₂O)₆]³⁺. wikipedia.org

Furthermore, the compound serves as a starting material for the synthesis of other beryllium complexes. For example, its solution in acetone (B3395972) can react with triphenylphosphine (B44618) oxide to form Be(OPPh₃)₄(ClO₄)₂. wikipedia.org As interest in the broader applications of s-block elements continues to grow, fundamental compounds like beryllium diperchlorate tetrahydrate will remain crucial for exploring the unprecedented coordination chemistry of beryllium. nih.gov

Properties

CAS No. |

7787-48-6 |

|---|---|

Molecular Formula |

BeCl2H8O12 |

Molecular Weight |

279.97 g/mol |

IUPAC Name |

beryllium;diperchlorate;tetrahydrate |

InChI |

InChI=1S/Be.2ClHO4.4H2O/c;2*2-1(3,4)5;;;;/h;2*(H,2,3,4,5);4*1H2/q+2;;;;;;/p-2 |

InChI Key |

TYWIVKBGKVAEHJ-UHFFFAOYSA-L |

Canonical SMILES |

[Be+2].O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Synthetic Methodologies for Beryllium Diperchlorate Tetrahydrate and Analogous Perchlorate Species

Preparation Routes from Beryllium Oxide and Perchloric Acid Systems

BeO + 2 HClO₄ + 3 H₂O → Be(ClO₄)₂·4H₂O

The synthesis is typically achieved by treating beryllium oxide with an aqueous solution of perchloric acid. smolecule.com The reaction can be slow and may not result in the complete dissolution of the beryllium oxide. smolecule.com Following the reaction, the tetrahydrate is obtained by the controlled evaporation of the resulting solution. wikipedia.org This method is a common pathway for preparing hydrated metal perchlorates from their corresponding oxides. ca.gov

| Reactant 1 | Reactant 2 | Product | Key Process |

|---|---|---|---|

| Beryllium Oxide (BeO) | Concentrated Perchloric Acid (HClO₄) | Beryllium Diperchlorate Tetrahydrate (Be(ClO₄)₂·4H₂O) | Evaporation of solution |

Alternative Synthetic Pathways for Beryllium Perchlorate (B79767) Hydrates

An alternative method for synthesizing a hydrated form of beryllium perchlorate, specifically the dihydrate (Be(ClO₄)₂·2H₂O), utilizes beryllium chloride (BeCl₂) as the starting material. wikipedia.org This pathway involves the reaction of beryllium chloride with hydronium perchlorate at a controlled temperature of 60 °C. wikipedia.org

Another reported method involves the reaction of gaseous perchloric acid with beryllium chloride at elevated temperatures, which is stated to yield beryllium oxyperchlorate. smolecule.com While not directly producing the simple hydrated salt, this indicates that beryllium halides are viable precursors for beryllium perchlorate species.

Control of Hydration State in Beryllium Perchlorate Synthesis

The specific hydrate (B1144303) of beryllium perchlorate obtained is dependent on the isolation and treatment conditions, particularly temperature. The tetrahydrate, Be(ClO₄)₂·4H₂O, is the form typically crystallized from aqueous solutions at ambient temperatures. wikipedia.org

The dihydrate, Be(ClO₄)₂·2H₂O, can be produced through the controlled thermal dehydration of the tetrahydrate. smolecule.com This transformation is achieved by heating the tetrahydrate at temperatures between 373-423 K (100-150 °C). smolecule.com It is crucial to maintain temperature control, as further heating does not yield the anhydrous form. Instead, the tetrahydrate begins to decompose at 140 °C (413 K), forming a basic beryllium perchlorate. smolecule.comwikipedia.org The dihydrate form is also thermally unstable, decomposing to a basic beryllium perchlorate (Be₄O(ClO₄)₆) upon heating to 200 °C. wikipedia.org This highlights that precise temperature management is essential for isolating specific hydration states and avoiding decomposition.

| Hydrate Species | Formula | Method of Formation | Decomposition/Transition Temperature |

|---|---|---|---|

| Beryllium Diperchlorate Tetrahydrate | Be(ClO₄)₂·4H₂O | Crystallization from aqueous solution | Decomposes at 140 °C |

| Beryllium Diperchlorate Dihydrate | Be(ClO₄)₂·2H₂O | Controlled dehydration of tetrahydrate (100-150 °C) | Decomposes at 200 °C |

Purification and Isolation Techniques for Beryllium Diperchlorate Tetrahydrate

The initial isolation of beryllium diperchlorate tetrahydrate from the reaction mixture is typically accomplished through evaporation of the solvent, which induces crystallization. wikipedia.org For purification, recrystallization is a standard and effective technique for water-soluble inorganic salts. An analogous process is used for purifying beryllium sulfate (B86663) tetrahydrate, which can be adapted for the perchlorate salt. google.com This process involves dissolving the crude crystalline product in a minimum amount of warm water to create a saturated solution. google.com Any insoluble impurities can then be removed by hot filtration. The clear filtrate is subsequently cooled, which reduces the solubility of the salt and causes purified crystals of beryllium diperchlorate tetrahydrate to form. google.com

The purified crystals are then separated from the remaining solution (the mother liquor), which retains the majority of the soluble impurities, via filtration. google.com A final wash with a small volume of cold water can be performed to remove any residual mother liquor from the crystal surfaces. google.com

Structural Elucidation and Crystallographic Investigations of Beryllium Diperchlorate Tetrahydrate

X-ray Diffraction Studies of Beryllium Diperchlorate Tetrahydrate

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the crystallographic structure, chemical composition, and physical properties of materials. Both single-crystal and powder XRD methods have been instrumental in characterizing beryllium-containing compounds.

Powder X-ray diffraction (PXRD) is a versatile technique used for phase identification of a crystalline material and can provide information on unit cell dimensions. The PXRD pattern is a fingerprint of the crystalline solid. While specific PXRD data for beryllium diperchlorate tetrahydrate is not detailed in the search results, the application of this technique is common for the characterization of beryllium compounds. For example, PXRD has been used to determine the lattice parameters of BeSeO₄·2H₂O, BeSeO₄, and BeSO₄·2H₂O. researchgate.netuctm.edu It is also used to confirm the purity of synthesized materials, such as beryllium oxide and beryllium sulfate (B86663) formed after calcination. researchgate.net

Coordination Geometry of Beryllium(II) Centers in Hydrate (B1144303) Structures

The small ionic radius and high charge density of the beryllium(II) ion strongly influence its coordination chemistry. In hydrated crystalline salts, the Be²⁺ ion typically exhibits a well-defined coordination geometry.

In aqueous solutions and in many of its hydrated solid salts, such as beryllium sulfate tetrahydrate, the beryllium ion is coordinated by four water molecules, forming a distinct tetrahedral [Be(H₂O)₄]²⁺ cation. wikipedia.orgchemkits.eu The existence of this tetrahedral aqua ion has been confirmed by vibrational spectroscopy in aqueous solutions of beryllium nitrate (B79036) and beryllium chloride. wikipedia.org This tetrahedral coordination is a recurring motif in the structural chemistry of hydrated beryllium salts. The coordination of the Be²⁺ ion with four water molecules is a consequence of its small size, which can only accommodate a limited number of ligands. wikipedia.orgchemkits.eu

Analysis of Hydrogen Bonding Networks within the Crystal Lattice

In the crystal lattice of compounds like BeSeO₄·4H₂O, the isolated [Be(H₂O)₄]²⁺ and SeO₄²⁻ tetrahedra are interconnected by an extensive network of strong hydrogen bonds. researchgate.net The O···O distances in the hydrogen bonds in this compound are in the range of 2.619 to 2.661 Å, indicative of significant bond strength. researchgate.net These strong hydrogen-bonding interactions are a direct result of the large ionic potential of the Be²⁺ ion, a phenomenon referred to as a strong synergetic effect. uctm.edu This extensive network of hydrogen bonds links the cationic and anionic components into a stable three-dimensional framework. A similar network is expected in beryllium diperchlorate tetrahydrate, where the hydrogen atoms of the coordinated water molecules would act as donors and the oxygen atoms of the perchlorate (B79767) anions would serve as acceptors.

Structural Comparisons with Other Beryllium Salt Hydrates (e.g., BeSO₄·4H₂O)

Comparing the crystal structure of beryllium diperchlorate tetrahydrate with other hydrated beryllium salts, such as beryllium sulfate tetrahydrate (BeSO₄·4H₂O), provides valuable insights into the influence of the anion on the crystal packing.

Both beryllium diperchlorate tetrahydrate and beryllium sulfate tetrahydrate contain the characteristic tetrahedral [Be(H₂O)₄]²⁺ cation. wikipedia.orgchemkits.eu The primary structural difference arises from the nature of the anion. In BeSO₄·4H₂O, the sulfate anions are also tetrahedral. wikipedia.org The crystal structure consists of these two types of tetrahedra linked by hydrogen bonds. uctm.edu

A key distinction between Be(ClO₄)₂·4H₂O and BeSO₄·4H₂O lies in the size and shape of the perchlorate versus the sulfate anion. While both are tetrahedral, their sizes and hydrogen bond accepting capabilities may differ, potentially leading to different crystal symmetries and packing arrangements. For instance, BeSO₄·4H₂O is known to crystallize in the tetragonal space group I-4c2, while BeSeO₄·4H₂O crystallizes in the orthorhombic space group Cmca. uctm.edu This highlights that even subtle changes in the anion can lead to significant differences in the resulting crystal structure.

The small size of the Be²⁺ cation dictates a coordination number of four water molecules, in contrast to the larger magnesium ion in MgSO₄·6H₂O, which accommodates six water molecules to form an octahedral [Mg(H₂O)₆]²⁺ unit. wikipedia.orgchemkits.eu This fundamental difference underscores the unique structural chemistry of beryllium.

Below is a table summarizing the crystallographic data for Beryllium Sulfate Tetrahydrate for comparative purposes.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

| Beryllium Sulfate Tetrahydrate | BeSO₄·4H₂O | Tetragonal | I-4c2 | a = 8.02 Å, c = 10.75 Å |

Spectroscopic Characterization of Beryllium Diperchlorate Tetrahydrate

Infrared (IR) Spectroscopic Analysis of Vibrational Modes

The infrared (IR) spectrum of solid beryllium diperchlorate tetrahydrate is expected to be a composite of the vibrational modes of the tetraaquaberyllium(II) cation, [Be(H₂O)₄]²⁺, the perchlorate (B79767) anion, ClO₄⁻, and the internal vibrations of the coordinated water molecules.

The [Be(H₂O)₄]²⁺ cation, possessing tetrahedral (T_d) symmetry, has four fundamental vibrational modes: ν₁(a₁), ν₂(e), ν₃(f₂), and ν₄(f₂). Of these, only the f₂ modes are IR active. researchgate.net However, in a crystalline environment, these selection rules may be relaxed. The IR-active asymmetric Be-O stretching mode, ν₃(f₂), for the BeO₄ skeleton has been identified in aqueous solutions around 760 cm⁻¹. researchgate.net Additionally, a libration mode of the coordinated water molecules has been noted near 950 cm⁻¹. researchgate.net

The perchlorate anion, ClO₄⁻, also has T_d symmetry with four characteristic vibrational modes. In an ideal tetrahedral environment, only the ν₃ and ν₄ modes are IR active. However, in a crystal lattice, interactions with the cation and neighboring anions can lower this symmetry, causing the degenerate modes to split and the normally IR-inactive ν₁ and ν₂ modes to appear in the spectrum. publish.csiro.auresearchgate.netunito.it The strong, broad absorption band associated with the asymmetric Cl-O stretch (ν₃) is typically observed in the 1050-1150 cm⁻¹ region, while the O-Cl-O bending mode (ν₄) appears around 620-630 cm⁻¹. researchgate.netunito.it

The four coordinated water molecules give rise to their own internal vibrational modes. These include O-H stretching vibrations, typically observed as broad bands in the 3000-3600 cm⁻¹ region, and the H-O-H bending (scissoring) mode around 1640 cm⁻¹. researchgate.netcdnsciencepub.com Librational modes of water (rocking, wagging, and twisting) are expected at lower frequencies, generally below 1000 cm⁻¹. researchgate.net The interaction between the water molecules and the perchlorate anions via weak hydrogen bonds can influence the frequencies of these O-H stretching modes. cdnsciencepub.comcdnsciencepub.comresearchgate.net

The expected IR vibrational modes for beryllium diperchlorate tetrahydrate are summarized in the table below.

Table 1: Principal Infrared (IR) Vibrational Modes of Be(H₂O)₄₂

| Vibrational Mode | Assignment | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | H₂O internal mode | 3000 - 3600 |

| H-O-H Bend | H₂O internal mode | ~1640 |

| ν₃ (f₂) | ClO₄⁻ Asymmetric Stretch | 1050 - 1150 |

| Water Libration | [Be(H₂O)₄]²⁺ | ~950 |

| ν₁ (a₁) | ClO₄⁻ Symmetric Stretch (activated by low symmetry) | ~930 |

| ν₃ (f₂) | Be-O Asymmetric Stretch | ~760 |

| ν₄ (f₂) | ClO₄⁻ Bend | 620 - 630 |

Raman Spectroscopic Studies of Molecular and Lattice Vibrations

Raman spectroscopy is a powerful tool for characterizing beryllium diperchlorate tetrahydrate, as all fundamental vibrations of both the [Be(H₂O)₄]²⁺ cation and the ClO₄⁻ anion are Raman active. researchgate.netnih.gov

The Raman spectrum of the tetraaquaberyllium(II) cation in aqueous solution is well-characterized. researchgate.netnih.gov It is dominated by a very strong, polarized band corresponding to the symmetric Be-O stretching mode (ν₁) of the BeO₄ skeleton, which appears at approximately 536 cm⁻¹. The other modes, ν₂(e), ν₃(f₂), and ν₄(f₂), are observed at lower intensities and frequencies. nih.gov

For the perchlorate anion, the most prominent feature in the Raman spectrum is the intense, sharp peak of the symmetric Cl-O stretch (ν₁), typically found near 930-940 cm⁻¹. unito.itias.ac.inwpmucdn.com The other perchlorate modes—ν₂(e), ν₃(f₂), and ν₄(f₂)—are also observable but are significantly weaker. In a crystalline solid, the degenerate modes may split due to the local crystal field symmetry. publish.csiro.auias.ac.in

In addition to the internal vibrations of the ions, the Raman spectrum of the solid material will also feature low-frequency bands (typically < 300 cm⁻¹) corresponding to lattice vibrations. These modes involve the translational and rotational motions of the entire [Be(H₂O)₄]²⁺ and ClO₄⁻ ions within the crystal lattice.

Table 2: Raman Active Modes for [Be(H₂O)₄]²⁺ and ClO₄⁻

| Ion | Mode | Symmetry | Description | Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|---|

| [Be(H₂O)₄]²⁺ | ν₁ | a₁ | Symmetric Be-O Stretch | ~536 nih.gov |

| ν₂ | e | BeO₄ Bend | ~290 nih.gov | |

| ν₃ | f₂ | Asymmetric Be-O Stretch | ~880 nih.gov | |

| ν₄ | f₂ | BeO₄ Bend | ~340 nih.gov | |

| ClO₄⁻ | ν₁ | a₁ | Symmetric Cl-O Stretch | ~934 unito.it |

| ν₂ | e | O-Cl-O Bend | ~460 unito.it | |

| ν₃ | f₂ | Asymmetric Cl-O Stretch | ~1100 unito.it |

UV-Vis Spectrophotometric Reagent Complexation for Beryllium Species

The tetraaquaberyllium(II) ion, [Be(H₂O)₄]²⁺, present in dissolved beryllium diperchlorate tetrahydrate, does not possess chromophores that absorb light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. nih.govresearchgate.net Therefore, direct UV-Vis spectrophotometry cannot be used for the characterization or quantification of this compound.

However, UV-Vis spectrophotometry is a widely used indirect method for determining the concentration of beryllium in aqueous solutions. This technique relies on the reaction of the beryllium ion with a specific chromogenic organic reagent to form a colored complex that strongly absorbs light at a characteristic wavelength. nih.govresearchgate.netresearchgate.net The intensity of the absorbance is directly proportional to the concentration of the beryllium complex, and thus to the original concentration of the beryllium species in the sample, according to the Beer-Lambert law.

Several reagents have been developed for the spectrophotometric determination of beryllium. One of the most common is Chrome Azurol S (CAS). nih.govresearchgate.net In the presence of a suitable buffer, CAS forms a stable 1:1 colored complex with Be²⁺. The optimal conditions for this reaction include an acetate (B1210297) buffer at a pH of 4.6, which results in a complex with a maximum absorbance (λ_max) at 568 nm. researchgate.net Other reagents, such as Anthralin (1,8-dihydroxyanthrone) and Rhodamine B, have also been employed, forming complexes with different stoichiometric ratios and absorption maxima under specific pH conditions. researchgate.netekb.eg

Table 4: Chromogenic Reagents for UV-Vis Spectrophotometric Analysis of Beryllium(II)

| Reagent | Complex (Be:Reagent) | Optimal pH | λ_max (nm) |

|---|---|---|---|

| Chrome Azurol S (CAS) | 1:1 | 4.6 | 568 researchgate.net |

| Anthralin | 1:2 | 11.3 | 545 researchgate.net |

Reactivity and Decomposition Pathways of Beryllium Diperchlorate Tetrahydrate

Mechanistic Studies of Thermal Decomposition and Dehydration

The thermal decomposition of beryllium diperchlorate tetrahydrate, Be(ClO₄)₂·4H₂O, is a complex process that does not yield the anhydrous form upon heating. wikipedia.org Instead, heating initiates a series of dehydration and decomposition reactions, leading to the formation of intermediate basic beryllium perchlorates and ultimately beryllium oxide. wikipedia.orgsmolecule.com The pathway and intermediate products are dependent on the temperature and the specific hydrate (B1144303) being heated. wikipedia.org

When beryllium diperchlorate tetrahydrate is heated, it begins to decompose at approximately 140 °C. wikipedia.org This initial decomposition step results in the formation of an unidentified basic beryllium perchlorate (B79767). wikipedia.org Further heating of this intermediate compound to 260 °C leads to its complete decomposition into beryllium oxide. wikipedia.org

A similar, but more defined, pathway has been observed for the dihydrate form, Be(ClO₄)₂·2H₂O. Heating the dihydrate to 200 °C produces a specific basic beryllium perchlorate with the formula Be₄O(ClO₄)₆. wikipedia.org This intermediate is then stable until a higher temperature of 270 °C, at which point it decomposes to beryllium oxide (BeO). wikipedia.org

| Compound | Decomposition Temperature (°C) | Intermediate Product | Final Product Temperature (°C) | Final Product |

|---|---|---|---|---|

| Beryllium Diperchlorate Tetrahydrate (Be(ClO₄)₂·4H₂O) | 140 | Unidentified Basic Beryllium Perchlorate | 260 | Beryllium Oxide (BeO) |

| Beryllium Diperchlorate Dihydrate (Be(ClO₄)₂·2H₂O) | 200 | Basic Beryllium Perchlorate (Be₄O(ClO₄)₆) | 270 | Beryllium Oxide (BeO) |

Be(ClO₄)₂·4H₂O → BeO + 2HClO₄ + 3H₂O smolecule.com

This equation represents the final products of the decomposition, where the beryllium salt is converted to its stable oxide, and the perchlorate ions are released as perchloric acid, with the concurrent release of water molecules. smolecule.com

Hydrolysis Reactions and Solvated Species Formation in Aqueous Media

In aqueous solutions, beryllium diperchlorate is highly soluble and undergoes significant hydrolysis. wikipedia.orgsmolecule.com Upon dissolution in water, both the tetrahydrate and dihydrate forms yield the tetra-aqua beryllium(II) ion, [Be(H₂O)₄]²⁺. wikipedia.org This hydrated cation is the primary species present in dilute solutions. researchgate.net Raman spectroscopic studies confirm that the [Be(H₂O)₄]²⁺ ion is thermodynamically stable in beryllium perchlorate solutions. nih.govrsc.org

The small size and high charge density of the Be²⁺ ion lead to extensive hydrolysis, especially as the concentration of the solution increases. smolecule.comresearchgate.net The tetra-aqua ion acts as a Brønsted acid, donating a proton and leading to the formation of various polynuclear hydroxo complexes. researchgate.netrsc.org A key hydrolysis reaction involves the partial hydrolysis of the [Be(H₂O)₄]²⁺ ion to form the trimeric ion [Be₃(OH)₃(H₂O)₆]³⁺. wikipedia.org Other significant hydrolyzed species that have been identified in perchlorate media include [Be₂(OH)]³⁺ and Be(OH)₂. rsc.orgrsc.org

The formation of these species is described by equilibrium reactions, for which formation constants have been determined. smolecule.comrsc.org

| Equilibrium Reaction | Log of Formation Constant (log β) | Ionic Medium | Reference |

|---|---|---|---|

| 2Be²⁺ + H₂O ⇌ [Be₂(OH)]³⁺ + H⁺ | -3.23 ± 0.05 | 3.0 mol dm⁻³ (Na)ClO₄ | rsc.org |

| 3Be²⁺ + 3H₂O ⇌ [Be₃(OH)₃]³⁺ + 3H⁺ | -8.656 ± 0.002 | 3.0 mol dm⁻³ (Na)ClO₄ | rsc.org |

| Be²⁺ + 2H₂O ⇌ Be(OH)₂ + 2H⁺ | -11.09 ± 0.04 | 3.0 mol dm⁻³ (Na)ClO₄ | rsc.org |

| 2Be²⁺ + H₂O ⇌ [Be₂(OH)]³⁺ + H⁺ | -3.47 ± 0.05 | Infinite dilution | smolecule.comrsc.org |

| 3Be²⁺ + 3H₂O ⇌ [Be₃(OH)₃]³⁺ + 3H⁺ | -8.86 ± 0.05 | Infinite dilution | smolecule.comrsc.org |

Interactions with Ligands and Complex Formation in Solution

The beryllium ion in beryllium perchlorate solutions can interact with various ligands to form coordination complexes. The tetra-aqua beryllium(II) ion, [Be(H₂O)₄]²⁺, is a very stable entity, and the substitution of its coordinated water molecules by other monodentate ligands is not typically thermodynamically favorable. researchgate.net Exceptions to this are strong ligands such as fluoride (B91410), hydroxide (B78521), and phosphonates. researchgate.net

However, in non-aqueous solvents or with specific chelating agents, complex formation is readily observed. For instance, when beryllium perchlorate is dissolved in acetone (B3395972), it can react with triphenylphosphine (B44618) oxide (Ph₃PO) to form the complex Be(OPPh₃)₄(ClO₄)₂. wikipedia.org

Studies involving salicylate (B1505791) as a ligand in a sodium perchlorate medium have shown the formation of several beryllium(II)-salicylate complexes. rsc.org Potentiometric data indicate the formation of major species such as [Be(HL)L]⁻, [BeL], and [BeL₂]²⁻ (where H₂L is salicylic (B10762653) acid). rsc.org Minor species, including protonated [Be(HL)]⁺ and hydrolyzed ternary complexes like [Be(OH)L]⁻, have also been reported. rsc.org

Reaction Kinetics and Thermodynamic Parameters of Transformation Processes

Thermodynamic data for the transformation processes of beryllium diperchlorate tetrahydrate are available for certain reactions. The dissolution of the tetrahydrate in water is an endothermic process. smolecule.com The standard enthalpy of solution has been determined to be approximately 788 J mol⁻¹ K⁻¹. smolecule.com

Thermodynamic parameters for the hydrolysis reactions are typically presented as equilibrium constants (log β), as detailed in the table in section 5.2. smolecule.comrsc.org These constants quantify the stability of the various polynuclear hydroxo species formed in aqueous solution. For example, the formation of the trimeric species [Be₃(OH)₃]³⁺ has a log β₃₃ value of -8.656 in 3.0 M sodium perchlorate medium, indicating the equilibrium position of its formation from hydrated beryllium ions. rsc.org

Detailed kinetic studies, including the determination of activation energies and reaction rates for the specific thermal decomposition pathways of beryllium diperchlorate tetrahydrate, are not extensively detailed in the available literature. However, the decomposition temperatures (140 °C for the tetrahydrate and 200 °C for the dihydrate) provide an indication of the thermal stability and the energy required to initiate these transformation processes. wikipedia.org

Advanced Solution Chemistry of Beryllium Ii Perchlorate Systems

Aqueous Speciation and Hydroxo-Complex Formation

In aqueous solutions, beryllium salts like beryllium perchlorate (B79767) are acidic due to the hydrolysis of the solvated beryllium ion. wikipedia.orgquora.com The chemistry is dominated by the formation of a stable aqua-ion and its subsequent hydrolysis products, especially as the pH increases. researchgate.net

Upon dissolution in water, beryllium perchlorate yields the tetra-aqua beryllium(II) ion, [Be(H₂O)₄]²⁺. wikipedia.org This species is a very stable entity where the small, highly charged beryllium ion is tetrahedrally coordinated by four water molecules. researchgate.net Raman spectroscopic studies of aqueous beryllium perchlorate solutions confirm that the [Be(H₂O)₄]²⁺ ion is thermodynamically stable over a wide range of concentrations. rsc.org The strong bond between the beryllium ion and the water molecules means that this aqua-ion is present in appreciable amounts only under strongly acidic conditions, typically at a pH below approximately 3.5. researchgate.net Due to the stability of this complex, the substitution of one or more water molecules by most monodentate ligands is not thermodynamically favorable. wikipedia.orgresearchgate.net

The aqueous chemistry of the beryllium ion is dominated by its strong tendency to hydrolyze. researchgate.netfrontiersin.org As the pH of a beryllium perchlorate solution rises above 3, the [Be(H₂O)₄]²⁺ ion undergoes hydrolysis, leading to the formation of various polynuclear hydroxo-complexes. researchgate.net The initial hydrolysis product, [Be(H₂O)₃(OH)]⁺, typically accounts for less than 1% of the total beryllium concentration. wikipedia.org

The most significant and stable hydrolysis product formed is the trimeric, hydroxo-bridged species, [Be₃(OH)₃(H₂O)₆]³⁺. wikipedia.orgresearchgate.netwikipedia.org This cyclic trimer is the principal species formed as a result of hydrolysis. researchgate.net Potentiometric titration studies have been used to identify the presence of various hydrolytic species and to determine their formation constants. In a 3.0 mol dm⁻³ sodium perchlorate medium, several key equilibria have been identified, as detailed in the table below.

| Equilibrium Reaction | Log βpq |

|---|---|

| 2Be²⁺ + H₂O ⇌ [Be₂(OH)]³⁺ + H⁺ | –3.23 ± 0.05 |

| 3Be²⁺ + 3H₂O ⇌ [Be₃(OH)₃]³⁺ + 3H⁺ | –8.656 ± 0.002 |

| 5Be²⁺ + 6H₂O ⇌ [Be₅(OH)₆]⁴⁺ + 6H⁺ | –18.81 ± 0.03 |

| 6Be²⁺ + 8H₂O ⇌ [Be₆(OH)₈]⁴⁺ + 8H⁺ | –26.70 ± 0.05 |

| Be²⁺ + 2H₂O ⇌ Be(OH)₂ + 2H⁺ | –11.09 ± 0.04 |

Ligand Exchange Dynamics and Stability Constants in Solution

The dynamics of ligand exchange at the beryllium(II) center are heavily influenced by the exceptional stability of the [Be(H₂O)₄]²⁺ aqua-ion. researchgate.net The substitution of the strongly bound water molecules by other ligands is a competitive process, often competing with the hydrolysis reactions that occur as pH increases. researchgate.net For monodentate ligands, only those that form very strong bonds with beryllium, such as fluoride (B91410) and phosphonates, can effectively compete with water and hydroxide (B78521) ions in solution. researchgate.net

Chelating ligands, which can form multiple bonds with the beryllium ion, can form stable complexes due to the chelate effect. researchgate.net The stability of these complexes is quantified by stability constants (β). For example, the stability constants for the beryllium complexes with the Schiff base N-ethylsalicylideneimine (HL) were determined by solvent distribution, with log β₁ = 10.4 and log β₂ = 18.3 for the formation of BeL⁺ and BeL₂, respectively. publish.csiro.au

Theoretical studies on the water exchange reaction for complexes of the type [Be(X)(H₂O)₃]⁺ (where X is an anionic ligand) indicate an associative interchange mechanism. researchgate.net The presence of the anionic spectator ligand X was found to have a negligible effect on the activation energies for water exchange. researchgate.net

| Complex | Log β | Conditions | Reference |

|---|---|---|---|

| [Be(N-ethylsalicylideneimine)]⁺ | 10.4 | Solvent Distribution | publish.csiro.au |

| [Be(N-ethylsalicylideneimine)₂] | 18.3 | Solvent Distribution | publish.csiro.au |

Non-Aqueous Solution Chemistry of Beryllium Perchlorate (e.g., liquid ammonia (B1221849), acetone)

The chemistry of beryllium perchlorate has also been explored in non-aqueous solvents, where its behavior can differ significantly from that in water.

Acetone (B3395972) : Beryllium perchlorate tetrahydrate is soluble in acetone. wikipedia.org This solution can be used for further reactions, such as the synthesis of other beryllium complexes. For instance, reacting the acetone solution with triphenylphosphine (B44618) oxide forms the complex Be(OPPh₃)₄(ClO₄)₂. wikipedia.org

Liquid Ammonia : In liquid ammonia, a solvent with properties analogous to water, beryllium salts exhibit complex speciation. Studies on the Be²⁺ ion in acidic liquid ammonia have shown the formation of polynuclear amido clusters. rsc.org Instead of hydroxo-bridges as seen in water, beryllium ions are linked by amido (NH₂⁻) groups. A key species identified is the adamantyl-shaped hexa-μ₂-amido-tetraammin-tetraberyllium(II) cation, [Be₄(NH₂)₆(NH₃)₄]²⁺. rsc.org This highlights how the solvent system dictates the nature of the resulting beryllium complexes. rsc.org

Other Solvents : Investigations into beryllium anodes for high-energy-density batteries have explored various non-aqueous ionizing solvents, including propylene (B89431) carbonate. nasa.gov However, these studies are often hindered by the complexation and low solubility of beryllium(II) species, as well as the formation of passivating surface coatings on beryllium metal. nasa.gov The high charge-to-radius ratio of Be²⁺ causes it to strongly orient solvent molecules, making it heavily solvated in any coordinating medium. nasa.gov

pH-Dependent Solution Behavior and Solubility Mechanisms

The solubility of beryllium compounds is highly dependent on pH. researchgate.netsolubilityofthings.com This behavior is a direct consequence of the hydrolysis of the [Be(H₂O)₄]²⁺ ion.

Acidic Conditions (pH < 5) : In strongly acidic solutions, beryllium is soluble, existing primarily as the [Be(H₂O)₄]²⁺ ion. wikipedia.orgresearchgate.net

Near-Neutral to Alkaline Conditions (pH 5-11) : As the pH increases into the near-neutral range, extensive hydrolysis leads to the precipitation of beryllium hydroxide, Be(OH)₂. wikipedia.orgnih.gov This results in a region of minimum solubility. frontiersin.org For example, dramatic decreases in beryllium solubility are observed between pH 6 and 8. researchgate.net Beryllium hydroxide is generally insoluble in water at pH 5 or higher. wikipedia.org

Strongly Alkaline Conditions (pH > 11) : Beryllium hydroxide is amphoteric, meaning it can dissolve in strongly alkaline solutions. frontiersin.orgnih.gov In the presence of excess hydroxide ions, soluble anionic hydroxo-complexes, such as the tetrahydroxoberyllate ion, [Be(OH)₄]²⁻, are formed. wikipedia.org This leads to an increase in beryllium's solubility at high pH. researchgate.net A solubility minimum is typically observed around pH 9.5 in dilute solutions. frontiersin.org

This pH-dependent solubility is a critical factor in both industrial processes and the environmental behavior of beryllium. oup.comresearchgate.net

Coordination Chemistry Principles Applied to Beryllium Perchlorate Systems

General Principles of Beryllium(II) Coordination Chemistry

The coordination chemistry of the beryllium(II) ion, Be²⁺, is largely dictated by its unique physical properties. As the lightest member of the alkaline earth metals, it possesses an exceptionally small ionic radius and a high charge density, resulting in a large charge-to-radius ratio. researchgate.net This high charge density makes the Be²⁺ ion a potent Lewis acid, capable of polarizing the electron clouds of surrounding ligands to form bonds with significant covalent character, a behavior that is atypical for a Group 2 element. chemguide.co.ukstackexchange.comquora.com

According to the Hard and Soft Acids and Bases (HSAB) theory, the small, highly charged Be²⁺ ion is classified as a "hard" acid. meta-synthesis.comadichemistry.comwikipedia.org Consequently, it preferentially forms stable complexes with "hard" Lewis bases—ligands that are small, highly electronegative, and weakly polarizable. wikipedia.orgresearchgate.nettamu.edulibretexts.org This principle governs its interactions with various donor atoms.

A defining characteristic of beryllium(II) coordination is its strong preference for a coordination number of four, resulting in a tetrahedral geometry. stackexchange.comresearchgate.net This arrangement is consistently observed in its complexes. While coordination numbers of two (linear) and three (trigonal planar) can occur, particularly in the gas phase with sterically hindered ligands, they are less common. researchgate.netstackexchange.com In aqueous solutions, beryllium exists as the well-defined tetra-aqua beryllium(II) complex ion, [Be(H₂O)₄]²⁺, where four water molecules are tetrahedrally coordinated to the central metal ion through their oxygen atoms. chemguide.co.uk The formation of this stable hydrated ion is a cornerstone of its aqueous chemistry. chemguide.co.uk The small size of the beryllium ion generally precludes higher coordination numbers, such as the octahedral geometry common for many other metal ions like magnesium ([Mg(H₂O)₆]²⁺). chemguide.co.uk

| Property | Description | Implication for Coordination Chemistry |

| Ionic Radius | Exceptionally small (approx. 27 pm) quora.com | Steric hindrance limits the number of ligands that can fit around the central ion. |

| Charge Density | High (+2 charge over a small radius) researchgate.net | Strong polarizing power, leading to significant covalent character in bonds. chemguide.co.ukquora.com |

| HSAB Classification | Hard Acid meta-synthesis.comadichemistry.comwikipedia.org | Preferential bonding with hard bases (e.g., F⁻, O-donor ligands). researchgate.nettamu.edu |

| Preferred Geometry | Tetrahedral stackexchange.comresearchgate.net | Dictates the spatial arrangement of ligands in most of its complexes. |

| Common Coordination Number | 4 stackexchange.comresearchgate.net | Formation of species like [Be(H₂O)₄]²⁺ and [BeF₄]²⁻. |

Ligand Preferences and Chelate Ring Stability with Beryllium(II)

In line with its classification as a hard acid, beryllium(II) exhibits distinct preferences for certain types of ligands. It forms its strongest and most stable complexes with hard donor atoms, showing a particular affinity for oxygen-donor ligands over nitrogen-donors. researchgate.net This preference is evident in its strong interactions with ligands containing carboxylate, phosphate, and oxo groups. researchgate.netresearchgate.net

A significant factor in the stability of beryllium complexes is the chelate effect. This thermodynamic principle states that complexes formed by polydentate ligands (chelating agents), which bind to the central metal ion at two or more points, are substantially more stable than complexes formed with a corresponding number of monodentate ligands. libretexts.orgshodhsagar.com The increased stability is primarily due to a favorable entropy change upon chelation. shodhsagar.com

The stability of a beryllium chelate complex is highly dependent on the size of the ring formed by the ligand and the metal ion. libretexts.org Research has consistently shown that beryllium(II) achieves maximum stability when incorporated into six-membered chelate rings. researchgate.netresearchgate.net Five-membered rings are also relatively stable, but rings with four, or seven or more members, are considerably less stable due to increased ring strain. researchgate.netlibretexts.orgquora.com This preference for specific ring sizes is a critical consideration in the design of selective chelating agents for beryllium. researchgate.net

| Factor | Preference/Observation | Rationale |

| Donor Atom Type | O-donors > N-donors researchgate.net | Consistent with HSAB theory (Oxygen is a harder base than nitrogen). |

| Chelation | Polydentate ligands form more stable complexes than monodentate ligands. libretexts.orgshodhsagar.com | The Chelate Effect: Favorable entropic contribution to the Gibbs free energy of formation. shodhsagar.com |

| Chelate Ring Size | 6-membered rings > 5-membered rings >> 7- or 4-membered rings researchgate.netresearchgate.net | Minimization of steric and angular strain within the chelate ring structure. libretexts.orgquora.com |

Synthesis and Characterization of Novel Beryllium Complexes Derived from Beryllium Diperchlorate Tetrahydrate

Beryllium diperchlorate tetrahydrate, Be(ClO₄)₂·4H₂O, serves as a useful starting material for the synthesis of other beryllium compounds and coordination complexes. The parent hydrate (B1144303) is typically prepared by the reaction of beryllium oxide with concentrated perchloric acid. wikipedia.org

The weakly coordinating nature of the perchlorate (B79767) anion makes beryllium perchlorate an excellent precursor for reactions where the introduction of a different ligand into the beryllium coordination sphere is desired. A notable example is the synthesis of the tetra(triphenylphosphine oxide)beryllium(II) perchlorate complex. This compound is formed when beryllium perchlorate is dissolved in acetone (B3395972) and subsequently reacts with triphenylphosphine (B44618) oxide. wikipedia.org In this reaction, the water ligands of the initial [Be(H₂O)₄]²⁺ complex are displaced by the triphenylphosphine oxide ligands, which coordinate to the beryllium ion through their oxygen atoms. The perchlorate ions remain in the crystal lattice as counter-ions to balance the charge of the [Be(OPPh₃)₄]²⁺ cation. wikipedia.org

Reaction Example: Be(H₂O)₄₂ + 4 OPPh₃ (in acetone) → Be(OPPh₃)₄₂ + 4 H₂O wikipedia.org

Computational and Theoretical Investigations of Beryllium Diperchlorate Tetrahydrate

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For beryllium diperchlorate tetrahydrate, DFT calculations are instrumental in determining its most stable geometric arrangement, or its ground-state optimized structure.

In a typical DFT study, the initial structure of the molecule is constructed based on known chemical principles and experimental data, such as X-ray diffraction. This initial structure is then optimized using a chosen functional and basis set, for instance, B3LYP/6-311++G(d,p), to find the geometry with the lowest possible potential energy. mdpi.com The process involves iteratively solving the Kohn-Sham equations until the forces on the atoms and the total energy of the system converge to a minimum.

For beryllium diperchlorate tetrahydrate, these calculations would likely reveal a central beryllium ion coordinated by four water molecules, forming a [Be(H2O)4]2+ cation. The perchlorate (B79767) ions would be situated in the outer coordination sphere, interacting with the hydrated beryllium cation through hydrogen bonds. The optimized geometry would provide precise bond lengths and angles, offering a detailed three-dimensional picture of the compound.

Table 1: Representative Theoretical Data from DFT Calculations

| Parameter | Description |

| Functional | A specific approximation to the exchange-correlation energy in DFT, such as B3LYP or PBE. |

| Basis Set | A set of mathematical functions used to represent the electronic wavefunctions, for example, 6-31G(d) or aug-cc-pVTZ. |

| Optimized Geometry | The three-dimensional arrangement of atoms corresponding to the minimum energy state of the molecule. |

| Bond Lengths | The calculated distances between atomic nuclei, such as the Be-O bond length in the hydrated cation. |

| Bond Angles | The calculated angles between adjacent chemical bonds. |

Molecular Dynamics Simulations of Solvation and Speciation

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. For beryllium diperchlorate tetrahydrate, MD simulations can provide a detailed understanding of its behavior in aqueous solution, including the dynamics of the hydration shells and the interactions between the beryllium cation, perchlorate anions, and water molecules.

Car-Parrinello molecular dynamics (CPMD) simulations, which are based on DFT, have been successfully used to study the structures and speciation of beryllium complexes in aqueous solution. waikato.ac.nznih.gov These simulations can model the dynamic ensemble of water molecules around the beryllium ion, providing a more accurate representation of solvation than static calculations with continuum solvent models. waikato.ac.nz

Simulations of the hydrated beryllium ion, [Be(H2O)4]2+, have shown a well-defined first solvation shell with an average Be-O distance of approximately 1.64-1.67 Å. waikato.ac.nz A distinct second hydration sphere, extending from 3.5 to 4.2 Å around the beryllium cation, is also observed, with water molecules in this sphere forming a structured hydrogen-bonded network that further stabilizes the complex. waikato.ac.nz

MD simulations can also be used to investigate ligand substitution reactions, such as the replacement of a water molecule in the first hydration shell by a perchlorate anion. These studies can elucidate the reaction mechanism, which for similar beryllium complexes has been shown to follow an associative interchange pathway. nih.gov

Quantum Chemical Analysis of Bonding and Electronic Structure

Quantum chemical methods are employed to analyze the nature of the chemical bonds and the electronic structure of beryllium diperchlorate tetrahydrate. Beryllium, with its [He]2s2 electronic configuration, has high first and second ionization enthalpies, suggesting that bond formation involves significant covalent character rather than purely ionic interactions. researchgate.net

The beryllium ion acts as a strong Lewis acid, readily accepting electron pairs from ligands such as water molecules. researchgate.net In the [Be(H2O)4]2+ cation, the bonds between the beryllium ion and the oxygen atoms of the water molecules are expected to have a significant covalent component.

Various quantum chemical analyses can be performed to further characterize the bonding:

Natural Bond Orbital (NBO) analysis: This method can provide insights into the charge distribution and the nature of the donor-acceptor interactions between the beryllium ion and the water ligands.

Atoms in Molecules (AIM) theory: AIM analysis can be used to characterize the topology of the electron density and identify bond critical points, which can help to quantify the degree of covalency in the Be-O bonds.

Electron Localization Function (ELF): The ELF provides a measure of the likelihood of finding an electron in a given region of space, which can help to visualize the bonding and lone pairs of electrons.

These analyses can provide a detailed picture of the electronic structure of beryllium diperchlorate tetrahydrate, including the charge on the beryllium atom, the strength of the Be-O bonds, and the extent of charge transfer from the water molecules to the beryllium ion.

Prediction of Spectroscopic Signatures and Reaction Mechanisms

Computational methods can be used to predict various spectroscopic properties of beryllium diperchlorate tetrahydrate, which can aid in the interpretation of experimental spectra. For example, DFT calculations can be used to predict the 9Be nuclear magnetic resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors for the beryllium nucleus in its specific chemical environment, the theoretical chemical shift can be determined. nih.gov The gauge-including atomic orbital (GIAO) method, in conjunction with a suitable functional and basis set, has been shown to provide excellent agreement with experimental 9Be NMR data for a range of beryllium complexes. nih.gov

Infrared (IR) and Raman spectroscopy are other techniques for which theoretical predictions can be valuable. By calculating the vibrational frequencies and intensities of the normal modes of vibration, a theoretical spectrum can be generated. This can help in the assignment of the experimentally observed vibrational bands to specific molecular motions, such as the stretching and bending modes of the Be-O bonds, the perchlorate anions, and the water molecules.

In addition to predicting spectroscopic signatures, computational methods can also be used to investigate potential reaction mechanisms. For example, MD simulations can provide insights into the dynamics of ligand exchange reactions, as discussed in section 8.2. By calculating the free energy profile along a reaction coordinate, the activation barriers for different reaction pathways can be determined, allowing for the identification of the most likely mechanism. nih.gov

Advanced Analytical Methodologies for Beryllium Species in Complex Matrices

Inductively Coupled Plasma (ICP) Techniques

Inductively Coupled Plasma (ICP) techniques are state-of-the-art methods for elemental analysis, offering high sensitivity and precision. These methods utilize a high-temperature plasma to excite atoms and ions, which then emit light or are passed into a mass spectrometer for detection.

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a robust technique for the quantification of beryllium. In this method, a liquid sample containing the beryllium compound is introduced into the core of an argon plasma, which can reach temperatures of 6,000 to 10,000 K. At these temperatures, the beryllium atoms are atomized and excited, subsequently emitting photons at characteristic wavelengths as they return to a lower energy state.

The intensity of the emitted light is directly proportional to the concentration of beryllium in the sample. For beryllium analysis, the emission wavelengths of 313.042 nm and 234.861 nm are commonly used. However, spectral interferences from other elements present in the matrix, such as vanadium, titanium, and iron, can be a challenge. Therefore, careful wavelength selection and matrix-matching of calibration standards are crucial for accurate quantification. While specific studies on the ICP-AES analysis of beryllium diperchlorate tetrahydrate are not extensively detailed in available literature, the technique is broadly applicable to the determination of the total beryllium content in aqueous solutions of this compound after appropriate sample preparation.

Table 1: Key Parameters for ICP-AES Analysis of Beryllium

| Parameter | Typical Value/Condition |

|---|---|

| Plasma Gas | Argon |

| Plasma Temperature | 6,000 - 10,000 K |

| Common Beryllium Wavelengths | 313.042 nm, 234.861 nm |

| Potential Spectral Interferences | Vanadium, Titanium, Iron |

For the detection of beryllium at ultra-trace levels, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method due to its exceptional sensitivity. Similar to ICP-AES, the sample is introduced into an argon plasma where beryllium atoms are ionized. These ions are then extracted into a mass spectrometer and separated based on their mass-to-charge ratio.

ICP-MS can achieve detection limits in the parts-per-trillion (ppt) range, making it suitable for applications requiring high sensitivity. A significant advantage of ICP-MS in beryllium analysis is the relatively low potential for isobaric interferences, as beryllium is monoisotopic (⁹Be). However, matrix effects, where other components in the sample can suppress or enhance the beryllium ion signal, need to be carefully managed. This is often achieved through sample dilution or the use of matrix-matched standards. For complex matrices, separation and preconcentration techniques may be employed prior to ICP-MS analysis to improve accuracy.

Table 2: Comparison of ICP-AES and ICP-MS for Beryllium Analysis

| Feature | ICP-AES | ICP-MS |

|---|---|---|

| Principle | Measures emitted light from excited atoms | Measures mass-to-charge ratio of ions |

| Sensitivity | Parts-per-billion (ppb) | Parts-per-trillion (ppt) |

| Common Interferences | Spectral interferences | Matrix effects, isobaric (less common for Be) |

| Primary Application | Quantification at moderate to high concentrations | Ultra-trace analysis |

X-ray Fluorescence (XRF) Spectrometry for Elemental Composition

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. mdpi.com The sample is irradiated with high-energy X-rays, causing the ejection of inner shell electrons from the atoms. The resulting vacancies are filled by electrons from higher energy shells, and the excess energy is released as fluorescent X-rays with energies characteristic of each element.

However, the direct analysis of light elements like beryllium (atomic number 4) by XRF presents significant challenges. mdpi.com The fluorescent yield for such light elements is very low, and the long-wavelength characteristic X-rays are easily absorbed by the air and the detector window. mdpi.comrigaku.com Consequently, direct XRF is generally not a suitable method for the routine quantification of beryllium.

To overcome these limitations, indirect methods have been developed. One such approach involves the precipitation of beryllium with a heavier, easily detectable element in a stoichiometric complex. researchgate.netrsc.orgnih.gov For instance, beryllium can be precipitated as a hexamminecobalt(III) carbonatoberyllate complex. rsc.orgnih.gov The concentration of cobalt in the precipitate can then be measured by XRF, and through the known stoichiometry of the complex, the amount of beryllium can be determined. rsc.orgnih.gov This indirect approach allows for the quantification of beryllium in various samples, although it requires chemical preparation steps prior to analysis.

Thermoanalytical Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Decomposition Studies

Thermoanalytical techniques are instrumental in studying the thermal properties of materials, including their decomposition behavior. For a hydrated salt like beryllium diperchlorate tetrahydrate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into its thermal stability and decomposition pathway.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.orgopenaccessjournals.com When beryllium diperchlorate tetrahydrate is heated, TGA can track the loss of water molecules and the subsequent decomposition of the anhydrous salt. Studies have shown that heating the tetrahydrate does not yield the anhydrous form; instead, it begins to decompose at around 140 °C. wikipedia.org Further heating to 260 °C results in complete decomposition to beryllium oxide. wikipedia.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.com This technique can identify endothermic and exothermic processes associated with phase transitions and chemical reactions. For beryllium diperchlorate tetrahydrate, DSC can detect the energy changes associated with dehydration and decomposition, complementing the mass loss data from TGA. For example, the decomposition of basic beryllium perchlorate (B79767), an intermediate in the thermal decomposition of the dihydrate, occurs at 270 °C. wikipedia.org

Table 3: Thermal Decomposition Data for Beryllium Perchlorate Hydrates

| Compound | Decomposition Temperature | Final Product | Reference |

|---|---|---|---|

| Beryllium diperchlorate tetrahydrate (Be(ClO₄)₂·4H₂O) | Starts at 140 °C, complete at 260 °C | Beryllium oxide (BeO) | wikipedia.org |

| Beryllium diperchlorate dihydrate (Be(ClO₄)₂·2H₂O) | Decomposes to basic beryllium perchlorate at 200 °C | Beryllium oxide (BeO) at 270 °C | wikipedia.org |

Advanced Microscopy and Imaging for Microstructural Analysis (e.g., AFM, SEM)

Advanced microscopy techniques are essential for characterizing the microstructure and surface morphology of solid materials like beryllium diperchlorate tetrahydrate.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The signals produced by the electron-sample interactions reveal information about the sample's topography and composition. SEM can be used to visualize the crystal habit, size, and surface features of beryllium diperchlorate tetrahydrate powders or single crystals. For instance, SEM has been used to study the surface morphology of thin films of beryllium. researchgate.net

Table 4: Comparison of SEM and AFM for Microstructural Analysis

| Technique | Principle | Information Obtained | Typical Resolution |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | Scans surface with a focused electron beam | Topography, morphology, composition | Nanometer scale |

| Atomic Force Microscopy (AFM) | Scans a sharp tip over the surface | 3D surface topography, roughness | Sub-nanometer scale |

Future Research Perspectives and Methodological Advancements

Development of Novel Synthetic Approaches for Beryllium Diperchlorate Tetrahydrate

The traditional synthesis of beryllium salts often involves processes such as dissolving beryllium hydroxide (B78521) in the corresponding acid. asminternational.orgwikipedia.org For instance, high-purity beryllium sulfate (B86663) is produced by dissolving technical-grade beryllium hydroxide in sulfuric acid, followed by crystallization. asminternational.org Similarly, metal perchlorates can be prepared by reacting the metal oxide, hydroxide, or carbonate with perchloric acid. rdd.edu.iq While effective, these methods may offer limited control over particle size, morphology, and purity, which are critical for advanced applications.

Future research should focus on developing more sophisticated synthetic strategies for beryllium diperchlorate tetrahydrate. These could include:

Solvothermal and Hydrothermal Methods: These techniques, which involve chemical reactions in a closed system at elevated temperatures and pressures, could offer precise control over the crystallization process, potentially yielding materials with tailored properties.

Sonochemical Synthesis: The use of ultrasound to induce chemical reactions could provide a pathway to novel phases or morphologies of beryllium diperchlorate tetrahydrate by creating unique localized conditions of high temperature and pressure.

Mechanochemistry: This solvent-free approach, which uses mechanical force to induce chemical reactions, offers a greener and potentially more efficient route to beryllium salts, avoiding the hazards associated with solvents and complex workups.

Precursor-Based Routes: The development of well-defined molecular precursors could enable lower-temperature synthesis and greater control over the final product's structure and purity. The growing field of organometallic beryllium chemistry, which has seen significant progress in the last two decades, could provide inspiration for the design of such precursors. rsc.orgresearchgate.net

These novel approaches could lead to the production of beryllium diperchlorate tetrahydrate with enhanced purity, controlled crystallinity, and specific morphologies, which are essential for fundamental studies and potential applications.

| Synthetic Approach | Potential Advantages for Beryllium Diperchlorate Tetrahydrate Synthesis |

| Solvothermal/Hydrothermal | Precise control over crystal size and morphology, potential for novel phases. |

| Sonochemistry | Formation of unique nanostructures, enhanced reaction rates. |

| Mechanochemistry | Solvent-free, environmentally friendly, potential for new solid-state phases. |

| Precursor-Based Routes | High purity products, lower reaction temperatures, tailored material properties. |

Exploration of In-Situ Characterization Techniques for Dynamic Processes

Understanding the formation, decomposition, and phase transitions of beryllium diperchlorate tetrahydrate requires analytical techniques capable of probing these processes in real-time. In-situ characterization methods are crucial for gaining mechanistic insights that are often missed by ex-situ analysis of the final product.

Future research would benefit from the application of a suite of in-situ techniques:

In-Situ X-ray Diffraction (XRD) and Neutron Diffraction: These techniques can monitor the evolution of crystalline phases during synthesis or thermal decomposition, providing real-time information on reaction kinetics and transformation pathways. osti.gov In-situ XRD has been successfully used to study the real-time mechanical response and twin evolution in beryllium metal. osti.gov

In-Situ Spectroscopy (Raman, IR): Vibrational spectroscopy can track changes in the molecular structure and bonding of the perchlorate (B79767) and water ligands during dynamic processes. For example, the synthesis of beryllium halides has been characterized using in-situ Raman and IR spectroscopy. chemistryviews.org

Laser-Induced Breakdown Spectroscopy (LIBS): This technique offers rapid, in-field analysis of elemental composition and could be adapted for real-time monitoring of beryllium concentrations in solution during synthesis or dissolution studies. quantum-rx.com Handheld LIBS analyzers are now capable of measuring beryllium in various materials with low detection limits. quantum-rx.com

Electron Probe Microanalysis (EPMA): Recent advancements in EPMA have enabled the accurate in-situ quantitative analysis of beryllium in various minerals, which could be adapted to study compositional variations in synthetic beryllium compounds. rsc.org

By combining these techniques, researchers can build a comprehensive picture of the dynamic behavior of beryllium diperchlorate tetrahydrate, from its formation to its decomposition.

| In-Situ Technique | Information Gained for Beryllium Diperchlorate Tetrahydrate |

| X-ray/Neutron Diffraction | Real-time monitoring of crystalline phase formation and transitions. |

| Raman/IR Spectroscopy | Tracking of changes in molecular bonding and structure during reactions. |

| Laser-Induced Breakdown Spectroscopy (LIBS) | Real-time elemental analysis during synthesis or dissolution. |

| Electron Probe Microanalysis (EPMA) | In-situ quantitative analysis of beryllium distribution and composition. |

Refinement of Computational Models for Enhanced Predictive Capability

Computational chemistry has become an indispensable tool in modern materials science, offering insights into bonding, structure, and reactivity that can be difficult to obtain experimentally. For beryllium, a toxic element where experimental work can be challenging, computational modeling is particularly valuable. researchgate.net

Future research on beryllium diperchlorate tetrahydrate should leverage and advance computational models to:

Predict Crystal Structures: Advanced algorithms for crystal structure prediction can help identify potentially stable polymorphs and hydrates of beryllium perchlorate, guiding synthetic efforts.

Model Reaction Mechanisms: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to elucidate the mechanisms of synthesis and decomposition reactions at the atomic level. chemistryviews.org DFT has been used to calculate theoretical spectra for beryllium halides to complement experimental data. chemistryviews.org

Simulate Spectroscopic Properties: Accurate prediction of vibrational and NMR spectra can aid in the interpretation of experimental data and the structural characterization of new compounds. mdpi.com

Understand Bonding and Electronic Structure: Computational analyses like Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), and Electron Localization Function (ELF) can provide deep insights into the nature of the beryllium-oxygen and beryllium-water bonds. researchgate.net These methods have been applied to understand the covalent nature of Be-Tr bonds (Tr = Al, Ga, In). researchgate.net

The synergy between computational predictions and experimental validation will be crucial for accelerating the discovery and understanding of new aspects of beryllium diperchlorate tetrahydrate chemistry.

Interdisciplinary Approaches in Beryllium Chemistry Research

The inherent challenges and unique properties of beryllium compounds necessitate a collaborative, interdisciplinary approach to research. The toxicity of beryllium and its compounds requires expertise from toxicology and occupational health and safety to ensure safe handling protocols. researchgate.netnih.govmdpi.com Furthermore, the diverse potential applications of beryllium materials, from nuclear technology to aerospace, demand collaboration between chemists, physicists, materials scientists, and engineers. nih.govresearchgate.net

Future research on beryllium diperchlorate tetrahydrate will be enriched by fostering collaborations that bridge traditional disciplinary boundaries:

Chemistry and Materials Science: To develop novel synthetic routes and characterize the physical and chemical properties of the material.

Experimental and Computational Chemistry: To combine experimental synthesis and characterization with theoretical modeling for a deeper understanding of structure and reactivity. researchgate.net

Chemistry and Toxicology: To develop best practices for the safe handling of beryllium compounds and to understand the environmental and health implications of new materials.

Chemistry and Engineering: To explore the potential applications of beryllium diperchlorate tetrahydrate in areas such as propellants or as a precursor for beryllium oxide ceramics. nih.gov

Such interdisciplinary collaborations will be essential for not only advancing the fundamental science of beryllium diperchlorate tetrahydrate but also for responsibly exploring its technological potential.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing beryllium diperchlorate tetrahydrate (Be(ClO₄)₂·4H₂O) in a laboratory setting?

- Methodological Answer :

- Step 1 : React beryllium carbonate (BeCO₃) with 70% perchloric acid (HClO₄) under controlled stoichiometric conditions. Excess acid ensures complete neutralization .

- Step 2 : Crystallize the product by slow evaporation at 25°C to obtain the tetrahydrate form. Monitor hydration states using thermogravimetric analysis (TGA) to confirm tetrahydrate formation .

- Step 3 : Purify via recrystallization in deionized water. Avoid high-temperature drying (>100°C) to prevent dehydration to anhydrous Be(ClO₄)₂, which requires prolonged heating at 300°C .

Q. How does the solubility of Be(ClO₄)₂·4H₂O in aqueous solutions influence experimental design?

- Methodological Answer :

- Solubility 59.5 g/100 g solution at 25°C . Use this to optimize concentration ranges for spectroscopic studies or reaction mixtures.

- Precaution : High solubility may lead to supersaturation; use controlled cooling rates to avoid amorphous precipitates. Validate solubility under varying ionic strengths (e.g., NaClO₄ additives) to mimic complex matrices .

Q. What safety protocols are critical when handling beryllium diperchlorate tetrahydrate?

- Methodological Answer :

- PPE : Wear NIOSH-approved respirators (N100/P100) and gloves to prevent inhalation or dermal exposure. Use glove boxes for anhydrous handling due to hygroscopicity .

- Waste Disposal : Neutralize residual perchlorate ions with reducing agents (e.g., Fe²⁺) to avoid explosive hazards. Follow EPA guidelines for beryllium waste (e.g., encapsulation) .

Advanced Research Questions

Q. How can spectroscopic techniques resolve structural ambiguities in beryllium-perchlorate complexes?

- Methodological Answer :

- Raman/IR Spectroscopy : Identify vibrational modes of ClO₄⁻ (e.g., ν₁ symmetric stretch at ~930 cm⁻¹) and Be–O coordination. Compare with reference spectra for BeSO₄·4H₂O to distinguish sulfate vs. perchlorate interactions .

- X-ray Diffraction (XRD) : Resolve hydration states by analyzing unit cell parameters. For example, Be(ClO₄)₂·4H₂O exhibits orthorhombic symmetry (space group Pbca), distinct from anhydrous forms .

Q. What mechanisms underlie the toxicity of beryllium compounds, and how can they be mitigated in vitro?

- Methodological Answer :

- Mechanistic Insight : Beryllium ions disrupt ATPase enzymes, impairing energy metabolism. In reproductive toxicity studies, Be²⁺ binds to sperm DNA, increasing abnormal sperm morphology .

- Mitigation : Use chelating agents (e.g., EDTA) in cell culture media to sequester Be²⁺. Validate with viability assays (e.g., MTT) and compare with negative controls .

Q. How can conflicting solubility data for beryllium compounds be reconciled?

- Methodological Answer :

- Case Study : Be(ClO₄)₂·4H₂O solubility discrepancies (e.g., 147 g vs. 59.5 g/100 g) arise from hydration state misreporting. Use Karl Fischer titration to quantify water content and TGA to confirm stoichiometry .

- Standardization : Report temperature (±0.1°C), ionic strength, and solvent purity (e.g., ASTM Type I water) in all datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.